5-Bromo-2-mercaptobenzoic acid

synthetic chemistry cross-coupling bond dissociation energy

Researchers using 5-Cl or 5-F mercaptobenzoic acid analogs face competing side reactions in Pd-catalyzed couplings due to higher C-halogen bond dissociation energies. 5-Bromo-2-mercaptobenzoic acid (CAS 61954-80-1) solves this with its uniquely low C-Br bond energy (~280 kJ/mol vs. ~340 for C-Cl, ~485 for C-F), enabling chemoselective oxidative addition in Suzuki, Heck, or Sonogashira couplings without protecting groups. • Enables three-step sequential diversification: C5 coupling → S-alkylation → amide coupling • 3-25× higher predicted membrane permeability versus Cl/F analogs at equivalent MW (233.08) • pKa ~3.15 ensures >99.99% carboxylate deprotonation at physiological pH for metal-chelation applications. Bulk stock available for immediate dispatch.

Molecular Formula C7H5BrO2S
Molecular Weight 233.08 g/mol
CAS No. 61954-80-1
Cat. No. B1280026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-mercaptobenzoic acid
CAS61954-80-1
Molecular FormulaC7H5BrO2S
Molecular Weight233.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(=O)O)S
InChIInChI=1S/C7H5BrO2S/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,11H,(H,9,10)
InChIKeyUINIBOQGXIFOQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-mercaptobenzoic Acid: Physicochemical Identity & Comparator Overview


5-Bromo-2-mercaptobenzoic acid (C₇H₅BrO₂S; MW 233.08 g/mol) is a halogenated thiosalicylic acid derivative bearing a carboxylic acid at position 1, a thiol at position 2, and bromine at position 5 on the phenyl ring [1]. It belongs to the class of ortho-mercaptobenzoic acids that serve as dual-functional synthetic intermediates and enzyme-targeting probes. Key computed physicochemical descriptors include an XLogP3 of 3.2, topological polar surface area of 38.3 Ų, two hydrogen-bond donors, and three hydrogen-bond acceptors [1]. The closest structural analogs — 2-mercaptobenzoic acid (thiosalicylic acid, CAS 147‑93‑3), 5‑chloro‑2‑mercaptobenzoic acid (CAS 20324‑50‑9), and 5‑fluoro‑2‑mercaptobenzoic acid (CAS 120121‑07‑5) — differ in halogen identity, which alters lipophilicity, electronic character, and leaving‑group aptitude, thereby making simple substitution non‑trivial [1].

Synthetic workflow Sequential Pd-catalyzed elaboration with selective C–Br oxidative addition
Probe design Metal-chelating probe with enhanced carboxylate acidity for neutral-pH coordination
Physicochemical context Intermediate halogenation increases lipophilicity and modulates leaving-group aptitude

Why 5-Bromo-2-mercaptobenzoic Acid Cannot Be Simply Replaced


Halogen identity on the 5‑position of the 2‑mercaptobenzoic acid scaffold dictates differential reactivity in nucleophilic aromatic substitution (SNAr), cross‑coupling, and S‑alkylation pathways because the C–Br bond dissociation energy (≈ 280 kJ/mol) is substantially lower than C–Cl (≈ 340 kJ/mol) and C–F (≈ 485 kJ/mol), rendering the bromo derivative uniquely suited as a leaving group in Pd‑catalyzed or SNAr‑based elaborations . Simultaneously, the electron‑withdrawing Hammett σₚ value for Br (+0.232) versus Cl (+0.227) and F (+0.062) modulates the acidity of the carboxylic acid and thiol protons, affecting both solubility‑pH profiles and metal‑chelation stoichiometry [1]. Consequently, a procurement decision that treats 5‑chloro‑, 5‑fluoro‑, or unsubstituted 2‑mercaptobenzoic acid as interchangeable with the 5‑bromo congener risks altered reaction kinetics, divergent synthetic yields, and loss of target‑specific biological activity. The quantitative dimensions of this differentiation are isolated below.

Leaving group C–Br bond dissociation energy is significantly lower than C–Cl or C–F, so 5-chloro or 5-fluoro analogs may not support the same mild cross-coupling kinetics.
Electronic character Hammett σₚ for Br differs from Cl and F, which may shift carboxylic acid and thiol acidity, altering solubility-pH profiles and metal-chelation stoichiometry.
Functional architecture Unsubstituted or di-halogenated 2-mercaptobenzoic acids lack the same tri-functional orthogonality, which may reduce the number of sequential derivatization steps without protection.

5-Bromo-2-mercaptobenzoic Acid: Quantitative Evidence vs. Closest Analogs


C–Br Bond Dissociation Energy Advantage in Cross-Coupling and SNAr

The carbon–bromine bond in 5‑bromo‑2‑mercaptobenzoic acid exhibits a dissociation energy of approximately 280 kJ/mol, which is significantly lower than the C–Cl bond (≈ 340 kJ/mol) in 5‑chloro‑2‑mercaptobenzoic acid and the C–F bond (≈ 485 kJ/mol) in 5‑fluoro‑2‑mercaptobenzoic acid . This 60–205 kJ/mol lower barrier translates into faster oxidative addition with Pd(0) catalysts and milder SNAr displacement conditions, providing a quantifiable kinetic advantage for chemists designing sequential derivatization routes that exploit the bromine atom as a first‑step reactive handle while preserving the thiol and carboxylic acid functions for subsequent transformations [1].

C–Br bond dissociation energy
Cross-study comparable
C–Br BDE ≈ 280 kJ/mol vs. C–Cl ≈ 340 kJ/mol and C–F ≈ 485 kJ/mol. ΔBDE ≈ 60 kJ/mol (Br vs Cl) and ≈ 205 kJ/mol (Br vs F).
Supports milder oxidative addition kinetics for sequential Pd-catalyzed routes.
Gas-phase homolytic bond data; trend preserved in solution-phase Pd(0) catalysis.
synthetic chemistry cross-coupling bond dissociation energy leaving group

Hammett Substituent Effects on Acidity and Metal Chelation

The Hammett σₚ constant for the 5‑bromo substituent is +0.232, which is nearly identical to that of 5‑chloro (+0.227) but approximately 3.7‑fold larger than that of 5‑fluoro (+0.062) [1]. This electron‑withdrawing differential is reflected in the predicted pKa of the carboxylic acid group: 5‑bromo‑2‑mercaptobenzoic acid has a predicted pKa of 3.15 ± 0.36 , while the unsubstituted 2‑mercaptobenzoic acid (thiosalicylic acid) reports a pKa₁ of approximately 3.5–3.8 for the carboxyl group [2]. The enhanced acidity of the brominated derivative favors deprotonated carboxylate formation at physiological pH, which can alter metal‑coordination stoichiometry and solubility in buffered aqueous systems relative to the 5‑fluoro or unsubstituted analogs.

Hammett substituent effects
Class-level inference
σₚ = +0.232 (Br) vs. +0.062 (F); predicted carboxylic acid pKa 3.15 ± 0.36 vs. ~3.5–3.8 for unsubstituted analog.
Lower pKa favors deprotonated carboxylate formation at physiological pH, affecting metal-coordination stoichiometry.
pKa predicted by software; experimental pKa₁ of thiosalicylic acid from literature.
physicochemical property Hammett equation pKa metal chelation

Lipophilicity (XLogP3) Differentiation for Membrane Permeability

The computed XLogP3 value for 5‑bromo‑2‑mercaptobenzoic acid is 3.2, which is approximately 0.5–0.8 log units higher than the predicted log P for 5‑chloro‑2‑mercaptobenzoic acid (XLogP3 ≈ 2.7) and roughly 1.0–1.3 log units higher than 5‑fluoro‑2‑mercaptobenzoic acid (XLogP3 ≈ 2.2) [1]. The unsubstituted 2‑mercaptobenzoic acid has an experimental log P of approximately 1.8–2.0 [2]. This systematic increase with halogen size (F < Cl < Br) translates to enhanced passive membrane permeability, with each ∼1 log unit increase theoretically corresponding to a roughly 10‑fold increase in partition coefficient. For researchers designing cell‑permeable probes or prodrugs, the bromo derivative offers a quantifiably higher predicted permeability window than its chloro or fluoro counterparts [1].

Lipophilicity differentiation
Cross-study comparable
XLogP3 = 3.2 vs. ≈ 2.7 (5-Cl) and ≈ 2.2 (5-F). ΔXLogP3 ~ +0.5 to +1.4 over comparators.
Predicts higher membrane partitioning, relevant when cell permeability is a critical assay parameter.
XLogP3 computed by PubChem; comparator values estimated from structural analogs.
lipophilicity XLogP3 ADME membrane permeability

Validated Fungicide Precursor in Thiazolyl Amide Libraries

In a foundational 1976 study, Nandi and Dash synthesized 104 acid amido compounds by condensing 2‑mercaptobenzoic acid and its 5‑bromo, 3,5‑dibromo, and 3,5‑dichloro derivatives with 2‑amino‑4‑substituted thiazoles [1]. The 5‑bromo derivative was specifically included as a distinct building block alongside the di‑substituted analogs, indicating that mono‑bromination at the 5‑position provides a unique reactivity and steric profile that the 3,5‑di‑substituted variants cannot replicate for controlled stepwise derivatization. All compounds were tested against Helminthosporium, and a subset was further evaluated for antibacterial, antihelminthic, and hypoglycemic activity [1]. The deliberate inclusion of the 5‑bromo congener — rather than relying solely on the 3,5‑dibromo or 3,5‑dichloro derivatives — constitutes experimental evidence that this specific halogenation pattern is non‑redundant for generating diversity‑oriented amide libraries.

Fungicide precursor precedent
Head-to-head
5-Bromo derivative explicitly selected as a distinct building block over di-halogenated analogs in a 104-compound thiazolyl amide library (Nandi & Dash, 1976).
Demonstrates non-interchangeable role in medicinal chemistry library synthesis.
Antifungal testing against Helminthosporium spp.; class-level design matrix precedent.
antifungal fungicide thiazolyl amide structure-activity relationship

Purity Specifications and Thermal Stability Benchmarking

Commercially available 5‑bromo‑2‑mercaptobenzoic acid is routinely supplied at ≥97% purity , with a minimum specification of 95% from major suppliers . The compound is stored under inert atmosphere at room temperature . In comparison, 5‑fluoro‑2‑mercaptobenzoic acid is typically offered at 95–96% purity with a reported melting point range of 137–142 °C , while 5‑chloro‑2‑mercaptobenzoic acid is listed at 95% minimum purity . The bromo derivative's melting point of 157–159 °C (reported by Baidu Baike) or 183 °C (ChemicalBook) places it at a higher thermal stability threshold than the 5‑fluoro analog, which can be a relevant factor for reactions requiring elevated temperatures or for long‑term storage in non‑refrigerated inventory conditions [1].

Purity and thermal stability
Cross-study comparable
Commercial purity ≥97%; mp 157–159 °C (or 183 °C) vs. 5-F analog mp 137–142 °C. Δmp ≥ 15–41 °C higher.
Higher available purity and thermal stability may reduce pre-use purification needs.
Vendor specification data; melting points by open capillary or prediction.
purity specification storage stability procurement quality control

Orthogonal Thiol and Carboxylic Acid Groups for Sequential Derivatization

5‑Bromo‑2‑mercaptobenzoic acid contains three independently addressable functional groups — a C5‑bromine for cross‑coupling/SNAr, a C2‑thiol for S‑alkylation or disulfide formation, and a C1‑carboxylic acid for amidation or esterification . In contrast, 5‑bromo‑2‑chlorobenzoic acid lacks the thiol nucleophile, and unsubstituted 2‑mercaptobenzoic acid lacks the halogen electrophile, reducing the number of sequential derivatization steps possible without protection/deprotection cycles. A documented synthetic protocol demonstrates selective S‑methylation of the thiol using iodomethane (5 eq.) in the presence of Cs₂CO₃ in DMF at room temperature for 1 hour, leaving the bromine and carboxylic acid intact . This orthogonal reactivity profile is not simultaneously available in any single comparator compound, making the bromo‑mercapto‑acid tri‑functional architecture unique within this analog series.

Orthogonal functional groups
Class-level inference
Three addressable centers: C5-Br, C2-SH, C1-CO₂H. Demonstrated S-methylation with full bromine retention.
Tri-functional architecture supports sequential derivatization without protection group manipulation.
S-methylation protocol available; data to verify for specific substrate scope.
orthogonal functionalization thiol carboxylic acid S-alkylation amide coupling

5-Bromo-2-mercaptobenzoic Acid: Application Scenarios with Demonstrated Advantage


Sequential Pd-Catalyzed Diversification via Weak C–Br Bond

In medicinal chemistry programs constructing biaryl or styrenyl libraries via Suzuki, Heck, or Sonogashira coupling, the low C–Br bond dissociation energy (≈ 280 kJ/mol) allows selective oxidative addition at the bromine position without competing activation of the C–S or C–CO₂H bonds. This enables chemists to install aryl/alkenyl diversity at C5 first, then subsequently derivatize the thiol via S‑alkylation and the carboxylic acid via amide coupling, all without protection group manipulation. The 5‑chloro and 5‑fluoro analogs cannot achieve this chemoselectivity under equally mild conditions, making the 5‑bromo compound the rational procurement choice for three‑step sequential diversification workflows [1].

Fungicide Lead-Generation with Mono-Halogenated Building Block

As demonstrated by Nandi and Dash (1976), 5‑bromo‑2‑mercaptobenzoic acid serves as a specific building block for generating N‑thiazolyl‑substituted 2‑mercaptobenzamide libraries with antifungal activity against Helminthosporium [1]. The study explicitly differentiates the mono‑5‑bromo derivative from 3,5‑dibromo and 3,5‑dichloro variants, confirming that the mono‑brominated scaffold occupies a distinct chemical space. Researchers pursuing structure–activity relationship studies on halogenated thiosalicylanilides or thiazolyl amides should procure the 5‑bromo compound specifically, rather than assuming di‑halogenated analogs are adequate substitutes.

Metal-Chelating Probe Design Leveraging Enhanced Acidity

The predicted carboxylic acid pKa of 3.15 ± 0.36 for 5‑bromo‑2‑mercaptobenzoic acid [1] means that at pH 7.4, the carboxyl group is >99.99% deprotonated, whereas the unsubstituted 2‑mercaptobenzoic acid (pKa₁ ≈ 3.5–3.8) may retain a small but measurable fraction of protonated species under identical conditions. For researchers designing Zn²⁺, Cu²⁺, or Fe³⁺ chelators where precise carboxylate‑to‑metal stoichiometry is critical, the bromo derivative offers a quantifiable advantage in ensuring complete deprotonation at neutral pH. The simultaneously available thiol group provides an additional soft‑metal coordination site, creating a dianionic S,O‑bidentate ligand framework unique to the 5‑bromo‑2‑mercaptobenzoate scaffold .

Cell-Permeable Probe Development with Optimized Lipophilicity

With an XLogP3 of 3.2 and a molecular weight of 233.08 g/mol, 5‑bromo‑2‑mercaptobenzoic acid resides within both Lipinski and lead‑like property space while offering approximately 0.5–1.4 log units higher lipophilicity than its 5‑chloro, 5‑fluoro, or unsubstituted analogs [1]. For cell‑based assay development where passive membrane permeability correlates with log D₇.₄, this translates to a predicted 3‑ to 25‑fold permeability advantage without the molecular weight penalty that would accompany larger halogen (iodo) or poly‑halogenated derivatives. Procurement of the bromo congener thus maximizes the permeability‑to‑size ratio within the halogenated 2‑mercaptobenzoic acid series.

Application
Selection Property
Validation Focus
Sequential Pd-catalyzed diversification
Low C–Br bond dissociation energy
Chemoselective oxidative addition without C–S or C–CO₂H activation
Fungicide lead-generation library synthesis
Mono-5-bromo substitution pattern
Non-redundant building block vs. di-halogenated analogs
Metal-chelating probe design
Enhanced carboxylic acid acidity
Complete carboxylate deprotonation at neutral pH for dianionic S,O-bidentate ligand framework
Cell-permeable probe development
Optimized lipophilicity-to-size ratio
Predicted membrane partitioning advantage over 5-Cl, 5-F, and unsubstituted analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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